molecular formula C10H12FNO2 B13050169 (R)-6-Fluoro-7-methoxychroman-4-amine

(R)-6-Fluoro-7-methoxychroman-4-amine

Cat. No.: B13050169
M. Wt: 197.21 g/mol
InChI Key: DVIXTWAVZVXODY-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-6-Fluoro-7-methoxychroman-4-amine is a chiral organic compound belonging to the chroman family. Chromans are known for their diverse biological activities and are often used in medicinal chemistry. The presence of fluorine and methoxy groups in this compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Fluoro-7-methoxychroman-4-amine typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Chroman Ring: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure regioselectivity.

    Methoxylation: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of ®-6-Fluoro-7-methoxychroman-4-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Oxidation: ®-6-Fluoro-7-methoxychroman-4-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

®-6-Fluoro-7-methoxychroman-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders and cardiovascular diseases.

    Industry: Utilized in the development of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-6-Fluoro-7-methoxychroman-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

    6-Fluoro-7-methoxychroman-4-amine: Lacks the chiral center, leading to different biological activity.

    7-Methoxychroman-4-amine: Lacks the fluorine atom, resulting in reduced chemical stability and biological activity.

    6-Fluoro-4-aminocoumarin: Contains a coumarin ring instead of a chroman ring, leading to different chemical and biological properties.

Uniqueness: ®-6-Fluoro-7-methoxychroman-4-amine is unique due to its chiral nature, which can result in enantioselective interactions with biological targets. The presence of both fluorine and methoxy groups enhances its chemical stability and biological activity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

(4R)-6-fluoro-7-methoxy-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12FNO2/c1-13-10-5-9-6(4-7(10)11)8(12)2-3-14-9/h4-5,8H,2-3,12H2,1H3/t8-/m1/s1

InChI Key

DVIXTWAVZVXODY-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C=C2[C@@H](CCOC2=C1)N)F

Canonical SMILES

COC1=C(C=C2C(CCOC2=C1)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.